molecular formula C17H20BrN5O2 B2488226 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-31-5

3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2488226
CAS No.: 1797737-31-5
M. Wt: 406.284
InChI Key: RTXJSKHMFFCIGU-UHFFFAOYSA-N
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Description

3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H20BrN5O2 and its molecular weight is 406.284. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative with potential therapeutic applications. Its structural features suggest a range of biological activities, particularly in pharmacology and medicinal chemistry. This article compiles findings from various studies to elucidate its biological activity, focusing on its synthesis, mechanism of action, and effects against different biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole precursors. The synthetic route often utilizes standard organic chemistry techniques under controlled conditions to ensure high purity and yield. The presence of the bromonicotinoyl group is crucial for enhancing the biological activity of the compound.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with many exhibiting significant pharmacological properties. The specific activities of This compound can be categorized as follows:

Antimicrobial Activity

Triazole compounds are known for their antifungal properties. Studies have shown that derivatives containing the triazole ring exhibit potent activity against various fungal strains. For instance, compounds similar to this one have demonstrated efficacy against Candida species and Aspergillus species, suggesting that this compound may possess similar antifungal properties.

Cytotoxicity

Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, a related study reported IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO and HeLa . This suggests that This compound could also be evaluated for its cytotoxic potential.

Enzyme Inhibition

Triazoles have been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and for managing gastrointestinal disorders . The presence of the piperidine moiety in this compound suggests potential enzyme inhibitory actions.

Case Studies and Research Findings

StudyMethodologyFindings
In vitro assays on cancer cell linesDemonstrated IC50 values indicating cytotoxicity against RKO and HeLa cells.
Evaluation of enzyme inhibitionShowed potential as an AChE inhibitor with significant activity compared to standard drugs.
Antifungal susceptibility testingSuggested effective antifungal activity against common fungal pathogens.

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The triazole ring may interact with enzyme active sites, inhibiting their function.
  • Cell Membrane Disruption : In antifungal applications, triazoles can disrupt fungal cell membranes by inhibiting ergosterol biosynthesis.

Properties

IUPAC Name

5-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c1-21-17(25)23(14-2-3-14)15(20-21)11-4-6-22(7-5-11)16(24)12-8-13(18)10-19-9-12/h8-11,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXJSKHMFFCIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.